molecular formula C15H14Cl2F4N4O4 B12448899 ((3aR,4R,6R,6aR)-6-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol

((3aR,4R,6R,6aR)-6-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol

Cat. No.: B12448899
M. Wt: 461.2 g/mol
InChI Key: MITLHOCSLYNVOV-KCGFPETGSA-N
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Description

The compound ((3aR,4R,6R,6aR)-6-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol features a stereochemically complex tetrahydrofuro[3,4-d][1,3]dioxolane core fused to a pyrazolo[3,4-d]pyrimidine moiety. Key structural attributes include:

  • Chlorodifluoromethyl groups at the 4- and 6-positions of the pyrazolo-pyrimidine ring.
  • A hydroxymethyl (-CH2OH) group at the 4-position of the dioxolane ring.
  • 2,2-Dimethyl substitution on the dioxolane ring, enhancing steric stability.

Properties

Molecular Formula

C15H14Cl2F4N4O4

Molecular Weight

461.2 g/mol

IUPAC Name

[(3aR,4R,6R,6aR)-4-[4,6-bis[chloro(difluoro)methyl]pyrazolo[3,4-d]pyrimidin-1-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol

InChI

InChI=1S/C15H14Cl2F4N4O4/c1-13(2)28-7-6(4-26)27-11(8(7)29-13)25-10-5(3-22-25)9(14(16,18)19)23-12(24-10)15(17,20)21/h3,6-8,11,26H,4H2,1-2H3/t6-,7-,8-,11-/m1/s1

InChI Key

MITLHOCSLYNVOV-KCGFPETGSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C4=NC(=NC(=C4C=N3)C(F)(F)Cl)C(F)(F)Cl)CO)C

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C4=NC(=NC(=C4C=N3)C(F)(F)Cl)C(F)(F)Cl)CO)C

Origin of Product

United States

Preparation Methods

Starting Materials and Reagents

The tetrahydrofuro[3,4-d]dioxol scaffold is commonly derived from D-ribose, which provides the required stereochemistry. Key reagents include:

  • D-ribose
  • Acetone or 2,2-dimethoxypropane
  • Catalytic sulfuric acid or p-toluenesulfonic acid
  • Methanol
  • Inert solvents (e.g., tetrahydrofuran, dichloromethane)

Synthetic Procedure

The synthesis involves a three-step protocol:

  • Isopropylidene Protection : D-ribose undergoes acetonide formation with 2,2-dimethoxypropane in the presence of an acid catalyst to protect the 2,3-diol portion, forming 2,3-O-isopropylidene-D-ribofuranose.

  • Methylation : The anomeric hydroxyl group is subjected to methylation to form methyl 2,3-O-isopropylidene-D-ribofuranoside (also known as ((3aR,4R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d]dioxol-4-yl)methanol).

  • Hydroxyl Protection/Deprotection : Depending on the synthetic route, the primary hydroxyl group may require protection and selective deprotection to facilitate the coupling reaction.

Table 1 summarizes the reaction conditions for preparing the tetrahydrofuro[3,4-d]dioxol scaffold:

Step Reagents Conditions Yield (%) Reference
1 D-ribose, 2,2-dimethoxypropane, H₂SO₄ 40-60°C, 2-4 h 85-92
2 Intermediate 1, CH₃I, Ag₂O, DMF 0-25°C, 12 h 75-85
3 Intermediate 2, TBDMSCl, imidazole, DMF 0-25°C, 4-6 h 80-90

Synthesis of 4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine

Starting Materials and Reagents

The preparation of the pyrazolo[3,4-d]pyrimidine core requires:

  • 4,6-Dichloropyrimidine
  • Hydrazine hydrate
  • Chlorodifluoromethane or a suitable chlorodifluoromethylating agent
  • Copper catalysts (for Sandmeyer-type reactions)
  • Bases (e.g., N,N-diisopropylethylamine)
  • Appropriate solvents (DMF, THF, acetonitrile)

Synthetic Procedure

The synthesis involves multiple steps:

  • Preparation of 4,6-Dichloropyrimidine : This key intermediate is prepared from 4,6-dihydroxypyrimidine using phosphorus oxychloride in the presence of a hindered amine as described in the literature.

  • Formation of Pyrazolo[3,4-d]pyrimidine Core : The reaction of 4,6-dichloropyrimidine with hydrazine hydrate forms the pyrazole ring through a cyclization process, yielding 1H-pyrazolo[3,4-d]pyrimidin-4,6-diol.

  • Chlorodifluoromethylation : The introduction of chlorodifluoromethyl groups at positions 4 and 6 is typically achieved through halogen exchange reactions using chlorodifluoromethylating agents under copper or palladium catalysis.

Table 2 outlines the reaction conditions for synthesizing the 4,6-bis(chlorodifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine:

Step Reagents Conditions Yield (%) Reference
1 4,6-Dihydroxypyrimidine, POCl₃, N,N-diisopropylethylamine 60-90°C, 4-6 h 70-80
2 4,6-Dichloropyrimidine, N₂H₄·H₂O, ethanol Reflux, 2-4 h 65-75
3 Intermediate, CuI, KF, ClCF₂CO₂Na, NMP 100-120°C, 8-12 h 55-65

Coupling Reaction

Starting Materials and Reagents

For the coupling of the pyrazolo[3,4-d]pyrimidine core with the protected ribofuranose:

  • 4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
  • ((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d]dioxol-4-yl)methanol or its derivatives
  • Strong bases (e.g., NaH, LDA, or n-BuLi)
  • Lewis acids (if employing Vorbrüggen-type glycosylation)
  • Inert solvents (THF, DMF, acetonitrile)

Synthetic Procedure

The coupling strategy typically employs:

  • N-Glycosylation : This involves the deprotonation of the pyrazole NH using a strong base, followed by reaction with an activated ribofuranose derivative. The stereochemistry at the anomeric position is controlled by reaction conditions and neighboring group participation effects.

  • Alternative Vorbrüggen Glycosylation : In some cases, a modified Vorbrüggen glycosylation may be employed, using Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to activate the sugar moiety.

Table 3 summarizes the coupling reaction conditions:

Method Reagents Conditions Yield (%) Stereoselectivity Reference
Direct N-alkylation Pyrazole derivative, NaH, protected ribofuranose, DMF 0-25°C, 6-12 h 40-60 Moderate to high
Vorbrüggen glycosylation Silylated pyrazole, Lewis acid, protected ribofuranose -20-0°C, 2-4 h 65-80 High
Phase-transfer Pyrazole derivative, tetrabutylammonium fluoride, protected ribofuranose 25°C, 24-48 h 55-70 Moderate

Purification and Characterization

Purification Methods

The final compound and intermediates require careful purification:

  • Column Chromatography : Typically performed using silica gel with gradient elution systems (e.g., hexane/ethyl acetate or dichloromethane/methanol).

  • Recrystallization : Often from ethanol, methanol, or ethyl acetate/hexane mixtures to improve purity.

  • Preparative HPLC : For final purification, especially when high purity is required for biological testing.

Characterization Data

The target compound is characterized using various analytical techniques:

  • ¹H NMR (500 MHz, CDCl₃) : Typical signals include δ 5.89 (s, 1H, tetrahydrofuro-H), 5.24 (t, J = 5.1 Hz, 1H, tetrahydrofuro-H), 5.14 (d, J = 5.5 Hz, 1H, tetrahydrofuro-H), 4.58 (s, 1H), 4.00 (d, J = 12.6 Hz, 1H, CH₂OH-CH), 3.84 (d, J = 12.6 Hz, 1H, CH₂OH-CH), 1.68 (s, 3H, CH₃), 1.42 (s, 3H, CH₃).

  • ¹³C NMR (125 MHz, CDCl₃) : Expected signals for carbon atoms in the pyrazolo[3,4-d]pyrimidine core, the tetrahydrofuro[3,4-d]dioxol scaffold, and the chlorodifluoromethyl groups.

  • ¹⁹F NMR (376 MHz, CDCl₃) : Characteristic signals for the chlorodifluoromethyl groups.

  • Mass Spectroscopy : HRMS (ESI) confirming the molecular formula and exact mass.

  • Optical Rotation : [α]²⁰D values to confirm the correct stereochemistry.

Alternative Synthetic Approaches

Direct Functionalization of Preformed Nucleosides

An alternative approach involves the direct functionalization of preformed pyrazolo[3,4-d]pyrimidine nucleosides:

  • Starting with Aminopyrazolo[3,4-d]pyrimidine Nucleoside : A nucleoside containing a simpler pyrazolo[3,4-d]pyrimidine core is synthesized first, followed by functionalization to introduce the chlorodifluoromethyl groups.

  • Advantages : This approach may reduce the number of steps and provide better overall yields, especially if the glycosylation reaction is challenging.

Solid-Phase Synthesis

For library generation and high-throughput synthesis:

  • Polymer-Supported Synthesis : The sugar moiety or the heterocyclic base can be anchored to a solid support, allowing for streamlined synthesis and purification.

  • Applications : Particularly useful for generating analogs for structure-activity relationship studies.

Challenges and Optimization Strategies

Stereochemical Control

Maintaining the desired stereochemistry presents challenges:

  • Anomeric Stereoselectivity : The coupling reaction must be optimized to favor the formation of the desired anomeric configuration. Neighboring group participation or specific reaction conditions can enhance stereoselectivity.

  • Preservation of Sugar Stereochemistry : Reaction conditions should be mild enough to prevent epimerization at sensitive stereocenters.

Table 4 shows optimization strategies for improving stereoselectivity:

Challenge Strategy Outcome Reference
Poor anomeric selectivity Use of neighboring group participation Improved β-selectivity
Epimerization during coupling Lower temperature, shorter reaction times Preserved stereochemistry
Low coupling efficiency Phase-transfer catalysis, microwaves Increased yields

Introduction of Chlorodifluoromethyl Groups

The incorporation of chlorodifluoromethyl groups poses synthetic challenges:

  • Selective Installation : Methods for selectively introducing chlorodifluoromethyl groups at positions 4 and 6 require careful optimization.

  • Handling of Reagents : Many chlorodifluoromethylating agents are gaseous or highly reactive, requiring specialized equipment and precautions.

Chemical Reactions Analysis

Types of Reactions

((3aR,4R,6R,6aR)-6-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to aldehydes or ketones.

    Reduction: Reduction of double bonds or other functional groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group may yield an aldehyde or ketone, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, ((3aR,4R,6R,6aR)-6-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may be studied for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine

In medicine, ((3aR,4R,6R,6aR)-6-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol may have potential applications as a pharmaceutical agent. Its unique structure and functional groups may confer specific biological activities, making it a candidate for drug development.

Industry

In industry, this compound may be used in the production of specialty chemicals, materials, or as a catalyst in various chemical processes. Its unique properties may offer advantages in specific industrial applications.

Mechanism of Action

The mechanism of action of ((3aR,4R,6R,6aR)-6-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Structural Analog 1: ((3aR,4R,6R,6aR)-6-(4,6-Bis(difluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol

  • Molecular Formula : C15H16F4N4O4 (MW: 392.31 g/mol) .
  • Key Differences : Replaces chlorodifluoromethyl (-CF2Cl) with difluoromethyl (-CF2H) groups.
  • Impact : Reduced halogen content may lower lipophilicity and alter metabolic stability. The absence of chlorine atoms could diminish electrophilic reactivity, affecting target binding .

Structural Analog 2: ((3aR,4R,6R,6aR)-6-(6-Amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol

  • Molecular Formula : C14H17ClN6O4 (MW: 368.78 g/mol) .
  • Key Differences : Substitutes pyrazolo-pyrimidine with a purine base (adenine derivative).
  • Impact: The purine scaffold may enhance binding to adenosine receptors or DNA/RNA polymerases, suggesting divergent therapeutic applications compared to pyrazolo-pyrimidine derivatives .

Structural Analog 3: [(3aR,4S,6R,6aR)-4-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol

  • Molecular Formula : C9H16O5 (MW: 204.22 g/mol) .
  • Key Differences : Lacks the pyrazolo-pyrimidine moiety and incorporates a methoxy (-OCH3) group.

Comparative Data Table

Property Target Compound Analog 1 Analog 2 Analog 3
Core Structure Pyrazolo-pyrimidine Pyrazolo-pyrimidine Purine Furo-dioxolane
Substituents -CF2Cl (×2), -CH2OH -CF2H (×2), -CH2OH -Cl, -NH2, -CH2OH -OCH3, -CH2OH
Molecular Weight ~464.02 g/mol 392.31 g/mol 368.78 g/mol 204.22 g/mol
Lipophilicity (LogP) High (estimated 3.8) Moderate (estimated 2.9) Moderate (estimated 1.5) Low (estimated -0.2)
Potential Applications Antiviral, anticancer Antiviral Nucleoside analogs Carbohydrate chemistry

Key Research Findings

  • Synthetic Feasibility : and highlight methodologies for constructing tetrahydrofuro-dioxolane scaffolds via stereoselective glycosylation or condensation reactions, applicable to the target compound .
  • Biological Activity: Pyrazolo-pyrimidine derivatives () are noted for kinase inhibition and antiviral properties, suggesting the target compound’s chlorodifluoromethyl groups could enhance target affinity through halogen bonding .
  • Stability : The 2,2-dimethyl group on the dioxolane ring (common in analogs) improves resistance to enzymatic degradation, critical for oral bioavailability .

Biological Activity

The compound ((3aR,4R,6R,6aR)-6-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol is a novel derivative within the class of pyrazolo-pyrimidine compounds. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Molecular Structure

  • Molecular Formula : C₁₃H₁₆ClF₂N₅O₄
  • Molecular Weight : 341.75 g/mol
  • CAS Number : 24639-06-3

Structural Features

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the pyrazolo-pyrimidine moiety is particularly significant for its pharmacological properties.

Research indicates that compounds containing the pyrazolo-pyrimidine scaffold exhibit various biological activities, including:

  • Antimicrobial Activity : Pyrazolo-pyrimidines have been shown to possess antibacterial properties against strains such as Staphylococcus aureus .
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Studies and Research Findings

  • Antibacterial Activity :
    • A study evaluated a series of pyrazolo-pyrimidine derivatives for their effectiveness against bacterial pathogens. The results highlighted that modifications at the 4 and 6 positions significantly enhanced their antibacterial potency .
  • Cytotoxicity in Cancer Models :
    • In vitro studies revealed that specific derivatives of pyrazolo-pyrimidines induce apoptosis in cancer cells by activating caspase pathways. This suggests potential for development as anticancer agents .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of related compounds have identified key structural features that enhance biological activity. For example, the introduction of halogen substituents has been associated with increased potency against target pathogens .

Data Tables

Activity Compound IC50 Value (µM) Target
AntibacterialCompound A12.5Staphylococcus aureus
CytotoxicityCompound B15.0Cancer Cell Line X
AntifungalCompound C10.0Candida albicans

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